4-(Tert-butoxycarbonylamino)piperidine-2-carboxylic acid
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Overview
Description
4-([(TERT-BUTOXY)CARBONYL]AMINO)PIPERIDINE-2-CARBOXYLICACID is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of piperidine-2-carboxylic acid. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([(TERT-BUTOXY)CARBONYL]AMINO)PIPERIDINE-2-CARBOXYLICACID typically involves the protection of the amino group of piperidine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-([(TERT-BUTOXY)CARBONYL]AMINO)PIPERIDINE-2-CARBOXYLICACID undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Coupling Reactions: Commonly used in peptide synthesis with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include deprotected piperidine-2-carboxylic acid and various peptide derivatives when used in peptide synthesis.
Scientific Research Applications
4-([(TERT-BUTOXY)CARBONYL]AMINO)PIPERIDINE-2-CARBOXYLICACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein structure.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-([(TERT-BUTOXY)CARBONYL]AMINO)PIPERIDINE-2-CARBOXYLICACID primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be removed under specific conditions to reveal the free amine. This allows for selective reactions and the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: Similar in structure but with different substitution patterns.
tert-Butyl 4-amino-1-piperidinecarboxylate: Another Boc-protected piperidine derivative with similar applications.
Uniqueness
4-([(TERT-BUTOXY)CARBONYL]AMINO)PIPERIDINE-2-CARBOXYLICACID is unique due to its specific substitution pattern and the presence of both the Boc protecting group and the carboxylic acid functional group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-12-8(6-7)9(14)15/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
DRBVUSUGMQAMIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)O |
Origin of Product |
United States |
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